molecular formula C22H19ClFN3O2S B11164024 5-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol

5-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol

Cat. No.: B11164024
M. Wt: 443.9 g/mol
InChI Key: NDVKQGYYRTZRHZ-UHFFFAOYSA-N
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Description

5-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-ETHYL-2-[4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]PHENOL is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 5-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-ETHYL-2-[4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]PHENOL involves multiple steps, starting with the preparation of the core phenol structure. The synthetic route typically includes:

    Formation of the Phenol Core:

    Introduction of the Thiazole and Pyrazole Groups: The thiazole and pyrazole groups are introduced through nucleophilic substitution reactions, using appropriate reagents and catalysts.

    Final Assembly: The final compound is assembled by coupling the chlorofluorophenyl group with the phenol core, followed by purification and characterization.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

5-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-ETHYL-2-[4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]PHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced phenol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-ETHYL-2-[4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]PHENOL has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-ETHYL-2-[4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]PHENOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-ETHYL-2-[4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]PHENOL include:

Properties

Molecular Formula

C22H19ClFN3O2S

Molecular Weight

443.9 g/mol

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methoxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]phenol

InChI

InChI=1S/C22H19ClFN3O2S/c1-3-13-7-14(21-15(9-25-27-21)22-26-12(2)11-30-22)19(28)8-20(13)29-10-16-17(23)5-4-6-18(16)24/h4-9,11,28H,3,10H2,1-2H3,(H,25,27)

InChI Key

NDVKQGYYRTZRHZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1OCC2=C(C=CC=C2Cl)F)O)C3=C(C=NN3)C4=NC(=CS4)C

Origin of Product

United States

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